molecular formula C14H26O B14300502 Tetradeca-5,8-dien-1-ol CAS No. 121695-18-9

Tetradeca-5,8-dien-1-ol

Cat. No.: B14300502
CAS No.: 121695-18-9
M. Wt: 210.36 g/mol
InChI Key: HSBWHLFHRQWJJG-UHFFFAOYSA-N
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Description

Tetradeca-5,8-dien-1-ol is a fatty alcohol featuring a 14-carbon chain with two cis-configured double bonds at the 5 and 8 positions. This structural motif is of significant interest in medicinal chemistry and chemical synthesis. While the specific biological profile of the 5,8-diene isomer is an area of active investigation, research on its close structural analog, (5Z,9Z)-tetradeca-5,9-dienedioic acid, reveals a high potential for anticancer applications. Studies have shown that hybrid molecules incorporating the 5Z,9Z-dienoic acid fragment exhibit extremely high inhibitory activity against human topoisomerase I, an enzyme critical for DNA replication and a validated target in oncology . Some derivatives have been reported to demonstrate cytotoxicity that is 2 to 100 times greater than reference compounds in various tumor cell lines, including Jurkat, K562, and HeLa, and act as efficient inducers of apoptosis . Consequently, this compound serves as a valuable synthetic intermediate and building block for researchers developing modern pharmacophores, particularly in the creation of hybrid molecules for investigating new cancer therapeutics . This product is intended for research purposes and is not for diagnostic or therapeutic use. REFERENCES: The biological activity mentioned is based on published scientific research concerning the closely related (5Z,9Z)-tetradeca-5,9-dienedioic acid and its derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121695-18-9

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

tetradeca-5,8-dien-1-ol

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h6-7,9-10,15H,2-5,8,11-14H2,1H3

InChI Key

HSBWHLFHRQWJJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCO

Origin of Product

United States

Advanced Stereoselective Synthesis of Tetradeca 5,8 Dien 1 Ol and Its Analogs

Strategic Approaches to Carbon-Carbon Bond Formation in Dienols

The construction of the dienol carbon skeleton relies on the strategic formation of carbon-carbon bonds. Several powerful methodologies have been employed, each offering distinct advantages in terms of stereocontrol and substrate scope. These include organometallic-catalyzed reactions, classical olefination methods, and modern cross-coupling techniques.

Titanium-Catalyzed Homocyclomagnesiation of Functionalized Dienes

A novel and efficient method for the synthesis of (5Z,9Z)-dienoic acids and their derivatives involves the titanium-catalyzed homocyclomagnesiation of functionalized 1,2-dienes (allenes). nih.govsciforum.netbohrium.com This reaction has proven to be a valuable tool for the stereoselective preparation of 1Z,5Z-diene systems. acs.org For instance, the synthesis of (5Z,9Z)-tetradeca-5,9-diene-1,14-diol and the corresponding dicarboxylic acid utilizes the homocyclomagnesiation of the tetrahydropyran (B127337) (THP) ether of hepta-5,6-dien-1-ol as a key step. nih.govsciforum.netmdpi.com

The reaction is typically catalyzed by a titanium complex, such as Cp2TiCl2 (titanocene dichloride), in the presence of a Grignard reagent like ethylmagnesium bromide (EtMgBr) and magnesium metal. nih.govsciforum.netresearchgate.net The process involves the coupling of two molecules of the allene (B1206475) to form a titanacyclopentane intermediate, which upon hydrolysis and further transformations, yields the desired dienol or its derivatives with high stereoselectivity. nih.govsciforum.netresearchgate.net This methodology has been successfully applied to the synthesis of various natural products and their analogs. acs.orgmdpi.comresearchgate.net

Table 1: Key Reagents in Titanium-Catalyzed Homocyclomagnesiation
ReagentRoleTypical Example
Allene SubstrateStarting material providing the diene backboneTetrahydropyran ether of hepta-5,6-dien-1-ol nih.govsciforum.net
CatalystFacilitates the cyclization reactionCp2TiCl2 (5-10 mol%) nih.govsciforum.netresearchgate.net
Grignard ReagentActs as a reducing agent and source of the alkyl groupEthylmagnesium bromide (EtMgBr) nih.govsciforum.netresearchgate.net
MetalOften used in conjunction with the Grignard reagentMagnesium (Mg) acs.orgresearchgate.net

The mechanism of the titanium-catalyzed homocyclomagnesiation reaction is believed to proceed through the formation of a low-valent titanium species, which then coordinates with two molecules of the allene. This is followed by oxidative coupling to form a titanacyclopentane intermediate. researchgate.net The regioselectivity of this process is crucial for the formation of the desired dienol isomer. Hydrolysis of the resulting magnesacyclopentane, formed after transmetalation with the Grignard reagent, leads to the final product. nih.govsciforum.net The stereochemistry of the resulting double bonds is determined during the cyclization step, with the (Z,Z)-configuration being predominantly formed in many cases. acs.orgresearchgate.net The reaction conditions, including the catalyst, solvent, and temperature, can influence the selectivity of the reaction.

The titanium-catalyzed cyclomagnesiation is particularly effective when applied to oxygenated 1,2-dienes. researchgate.netresearchgate.net The presence of an oxygen functionality, often protected as a tetrahydropyranyl (THP) ether, is well-tolerated and allows for the synthesis of functionalized dienols. nih.govsciforum.net For example, the homo-cyclomagnesiation of the THP ether of hepta-5,6-dien-1-ol is a key step in a multi-step synthesis to produce (5Z,9Z)-tetradeca-5,9-dienedioic acid. sciforum.net This strategy highlights the utility of this method for creating complex molecules with defined stereochemistry, which are precursors to compounds like Tetradeca-5,8-dien-1-ol and its analogs. nih.govsciforum.netresearchgate.net This approach has been instrumental in the total synthesis of various natural products, including acetogenins. acs.org

Wittig Reaction Methodologies for Defined Stereoisomers

The Wittig reaction is a cornerstone in alkene synthesis and has been widely employed for the stereoselective formation of 1,3-dienes. mdpi.comunigoa.ac.in It involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to produce an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgumass.edu The stereochemical outcome of the Wittig reaction can be controlled to favor either the (Z)- or (E)-isomer depending on the nature of the ylide and the reaction conditions. wikipedia.org

For the synthesis of dienols with specific stereochemistry, such as the (5Z,8Z) configuration, a highly stereoselective Wittig reaction is required. researchgate.netrsc.org This can be achieved by using stabilized or non-stabilized ylides under specific conditions. For example, salt-free conditions often favor the formation of (Z)-alkenes from non-stabilized ylides. wikipedia.orgresearchgate.net The Schlosser modification allows for the synthesis of (E)-alkenes. wikipedia.org The Wittig reaction has been a key step in the total synthesis of numerous natural products containing dienol moieties. unigoa.ac.inresearchgate.net

Alkylation of Terminal Alkynes in Dienol Synthesis

The alkylation of terminal alkynes is a fundamental carbon-carbon bond-forming reaction in organic synthesis. chemistrysteps.comucalgary.ca It involves the deprotonation of a terminal alkyne with a strong base, such as sodium amide (NaNH2) or n-butyllithium (n-BuLi), to form a nucleophilic acetylide ion. ucalgary.cayoutube.com This acetylide then reacts with an alkyl halide in an SN2 reaction to form a new, elongated internal alkyne. chemistrysteps.comyoutube.com

This method can be a crucial part of a synthetic route towards dienols like this compound. A multi-step sequence could involve the creation of an appropriate enyne precursor through alkyne alkylation, followed by stereoselective reduction of the triple bond to a (Z)-alkene. For instance, coupling a terminal alkyne with a protected bromoalcohol can furnish an internal alkyne with a hydroxyl functionality at one end. researchgate.net Subsequent partial hydrogenation using a catalyst like Lindlar's catalyst would yield the desired (Z,Z)-dienol.

Table 2: General Steps in Dienol Synthesis via Alkyne Alkylation
StepDescriptionKey Reagents
1. DeprotonationFormation of a nucleophilic acetylide ion from a terminal alkyne.NaNH2, n-BuLi ucalgary.cayoutube.com
2. AlkylationReaction of the acetylide with an alkyl halide to form an internal alkyne.Primary alkyl halide (e.g., R-Br) utexas.edu
3. ReductionStereoselective partial hydrogenation of the alkyne to a cis-alkene.Lindlar's catalyst (Pd/CaCO3, quinoline)

Cross-Coupling Reactions for Dienyl Structure Elaboration

Modern cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools for the construction of conjugated diene systems with high stereochemical control. nih.govacs.org Reactions like the Suzuki-Miyaura, Sonogashira, and Stille couplings allow for the modular assembly of complex molecules from simpler, stereodefined fragments. nih.govresearchgate.net

For the synthesis of this compound and its analogs, a strategy could involve the coupling of a vinyl boronic acid or ester with a vinyl halide. The Suzuki-Miyaura coupling, for example, is well-suited for this purpose, offering mild reaction conditions and high functional group tolerance. nih.govresearchgate.net The Sonogashira coupling of a vinyl halide with a terminal alkyne can generate an enyne, which can then be selectively reduced to the corresponding diene. researchgate.net These methods provide a powerful and flexible approach to assemble the dienyl structure with the desired stereochemistry. researchgate.netacs.org For instance, the synthesis of (8E,10Z)-tetradeca-8,10-dienal, a related pheromone, has been achieved using Sonogashira and Cahiez-Fürstner cross-coupling reactions as key steps. researchgate.net

Stereodirectional Alkynyl Cuprate (B13416276) Coupling

The use of organocuprates in the formation of carbon-carbon bonds is a powerful tool for the stereospecific synthesis of alkenes. In the context of dienol synthesis, the coupling of an alkynyl cuprate with a suitable electrophile, such as a crotyl halide, can establish one of the double bonds with a defined stereochemistry. For instance, the synthesis of (9Z,12E)-tetradeca-9,12-dienyl acetate (B1210297), a related diene structure, has been achieved with high isomeric purity (82–96%) through the cross-coupling of an alkynyl cuprate with crotyl halides. researchgate.net This method's success hinges on the specific geometry of the starting materials and the reaction conditions, which direct the stereochemical outcome of the newly formed double bond.

Transition Metal-Catalyzed Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for their efficiency and selectivity in forming C-C bonds. eie.grsioc-journal.cn These reactions, often named after their developers (e.g., Suzuki-Miyaura, Heck, Sonogashira), typically employ palladium, nickel, or copper catalysts. eie.gr The Sonogashira coupling, for example, which joins terminal alkynes with aryl or vinyl halides, is a key method for constructing the carbon backbone of complex molecules. eie.gr

In the synthesis of diene systems, these coupling strategies offer a modular approach. For example, a fragment containing one of the double bonds can be coupled with another fragment to construct the full carbon chain. The choice of catalyst and ligands is crucial for achieving high yields and stereoselectivity. While traditional phosphine (B1218219) ligands have been widely used, recent research has explored phosphine-free ligands like thiosemicarbazones to enhance catalyst stability and tolerance to air and water. eie.gr Reductive coupling reactions, catalyzed by nickel or rhodium complexes in the presence of a reducing agent like triethylborane, can effectively couple aldehydes with 1,3-dienes to produce homoallylic and bishomoallylic alcohols with high regio- and stereoselectivity. orgsyn.org

Olefin Metathesis Approaches in Dienol Synthesis (e.g., Grubbs Catalyst Applications)

Olefin metathesis has emerged as a transformative reaction in organic synthesis, enabling the efficient rearrangement of carbon-carbon double bonds. utc.edulibretexts.org This reaction, catalyzed by transition metal complexes, particularly those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts), can be categorized into cross-metathesis (CM), ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP). utc.edulibretexts.orgwikipedia.orgorganic-chemistry.org

Grubbs catalysts are valued for their high reactivity, tolerance to a wide range of functional groups, and compatibility with various solvents. wikipedia.orgharvard.edu In the synthesis of dienols, cross-metathesis is particularly useful for coupling two simpler alkenes to form a more complex diene structure. utc.edu The stereochemical outcome of the metathesis reaction can be influenced by the choice of catalyst. For instance, specific Grubbs catalysts have been developed to favor the formation of Z-isomers, which is often a challenge in organic synthesis. researchgate.net The development of these Z-selective catalysts has streamlined the synthesis of various insect pheromones containing Z-olefin moieties. researchgate.net

Table 1: Comparison of Grubbs Catalyst Generations

Catalyst Generation Key Features Typical Applications
First-Generation Contains tricyclohexylphosphine (B42057) ligands. wikipedia.org General olefin metathesis, RCM, CM. harvard.edu
Second-Generation One phosphine ligand is replaced by an N-heterocyclic carbene (NHC). harvard.edu More active than the first generation. harvard.edu More challenging metathesis reactions, increased functional group tolerance. libretexts.orgharvard.edu
Hoveyda-Grubbs Features a chelating isopropoxystyrene ligand for enhanced stability and recyclability. libretexts.org RCM, CM, especially for sterically demanding and electron-poor substrates. libretexts.org
Third-Generation Designed for fast initiation. wikipedia.org Rapid polymerization and reactions requiring fast catalyst turnover.

Functional Group Transformations and Protecting Group Chemistry

Selective Reduction Pathways for Unsaturated Systems

The selective reduction of one unsaturated functional group in the presence of others is a common challenge in the synthesis of complex molecules like dienols. researchgate.netresearchgate.net The reduction of an α,β-unsaturated carbonyl compound, for example, can lead to the reduction of the carbon-carbon double bond, the carbonyl group, or both. mdpi.combeilstein-journals.org

The choice of reducing agent and reaction conditions is critical for achieving the desired selectivity. mdpi.com For instance, sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) is a mild reagent that typically reduces aldehydes and ketones without affecting esters or other less reactive functional groups. beilstein-journals.org However, under certain conditions, it can reduce both keto and ester groups. beilstein-journals.org Supercritical 2-propanol has been shown to selectively reduce unsaturated aldehydes to the corresponding unsaturated alcohols without the need for a catalyst. researchgate.net For the selective semi-hydrogenation of alkynes to (Z)-alkenes, copper catalysts with specific ligands have proven effective. researchgate.net

Controlled Oxidation of Dienols to Corresponding Carbonyl or Carboxyl Compounds

The oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation in organic synthesis. chim.lulibretexts.org The controlled oxidation of a dienol requires a reagent that can selectively oxidize the alcohol functionality without affecting the double bonds. organic-chemistry.org

Several reagents are available for this purpose. Pyridinium chlorochromate (PCC) is a mild oxidizing agent that can convert primary alcohols to aldehydes and secondary alcohols to ketones. fiveable.me The Jones oxidation (chromic acid in acetone) is a stronger oxidizing agent that will typically oxidize primary alcohols to carboxylic acids. fiveable.me The Baeyer-Villiger oxidation offers a method to oxidize ketones to esters using a peroxy acid. libretexts.org The choice of oxidant depends on the desired product and the sensitivity of the starting material. For instance, while strong oxidants like potassium permanganate (B83412) can cleave double bonds, milder reagents are preferred for the selective oxidation of dienols. organic-chemistry.org

Strategic Use of Tetrahydropyranyl Ethers and Other Protecting Groups

In multi-step syntheses, it is often necessary to protect a reactive functional group, such as an alcohol, while other parts of the molecule are being modified. wiley.com The tetrahydropyranyl (THP) ether is a commonly used protecting group for alcohols. total-synthesis.comorganic-chemistry.orgthieme-connect.de It is formed by reacting the alcohol with dihydropyran under acidic conditions and is stable to a wide range of reagents, including organometallics, hydrides, and bases. total-synthesis.comorganic-chemistry.orgthieme-connect.de

The THP group can be easily removed by treatment with aqueous acid. total-synthesis.comyoutube.com A significant drawback of the THP group is the introduction of a new stereocenter, which can lead to diastereomeric mixtures if the alcohol is chiral. organic-chemistry.orgthieme-connect.de Other protecting groups for alcohols include silyl (B83357) ethers (e.g., TBS), which are often preferred due to their easier removal and lack of a new chiral center, and benzyl (B1604629) ethers, which can be removed by hydrogenolysis. wiley.comtotal-synthesis.com The strategic choice of protecting groups is essential for the successful synthesis of complex molecules, allowing for selective reactions at different sites of the molecule. wiley.com

Chemoenzymatic Synthesis and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer powerful and sustainable alternatives to traditional chemical synthesis for producing complex molecules like this compound. nih.gov These approaches leverage the high selectivity and efficiency of enzymes and whole microbial cells to perform specific chemical transformations under mild conditions. nih.govcatalysis.blog The use of biocatalysis is a recognized as a valuable tool for cost-effective and sustainable manufacturing in the pharmaceutical and chemical industries. nih.gov

Enzymatic Resolution of Intermediates in Dienol Pathways

Enzymatic resolution is a key strategy for obtaining enantiomerically pure compounds, which is critical when a specific stereoisomer of a molecule is desired. catalysis.blog This process utilizes the inherent chirality of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. catalysis.blog Lipases, esterases, and proteases are commonly employed enzymes for this purpose, with lipases being particularly useful for the resolution of alcohols and esters. catalysis.blogmdpi.com

Kinetic resolution (KR) is a widely used chemoenzymatic method where an enzyme selectively acylates one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. mdpi.com This allows for the separation of the acylated and unreacted enantiomers, both in high enantiomeric purity. For instance, lipase-catalyzed kinetic resolution of various chiral alcohols using vinyl acetate as an acyl donor can achieve high conversions (approaching 50%) and excellent enantiomeric excesses (>99% ee) for both the remaining alcohol and the acetylated product. nih.gov Dynamic kinetic resolution (DKR) is an even more powerful method that combines enzymatic resolution with in-situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of a single enantiomeric product. acs.orgacs.org

In the context of dienol synthesis, these enzymatic strategies are applied to chiral intermediates, such as racemic diols or secondary alcohols that form part of the carbon skeleton. researchgate.netnih.gov For example, a methodology has been developed for the DKR of a stereoisomeric mixture of dienols, transforming it into a single dienyl acetate product with excellent yield and enantiomeric excess (ee). acs.org Enzymes such as Candida antarctica lipase (B570770) B (CALB, often immobilized as Novozym-435), Candida rugosa lipase, and lipases from Pseudomonas cepacia and Burkholderia cepacia have proven effective in the DKR of a wide range of secondary alcohols. nih.govacs.orgresearchgate.net

Table 1: Examples of Enzymatic Resolution of Chiral Alcohol Intermediates

EnzymeSubstrate TypeAcyl DonorResultCitation
Pseudomonas cepacia Lipase (Amano PS-C II)m- and p-aryltrimethylsilyl chiral alcoholsVinyl AcetateHigh conversion (c ≈ 50%), E > 200, >99% ee for (S)-alcohol and (R)-acetate. nih.gov nih.gov
Candida rugosa LipaseDiols derived from p-xylene-Provided the (+)-enantiomer with an enantiomeric excess ≥98%. researchgate.net researchgate.net
Candida antarctica Lipase B (Novozym-435)Primary benzylic amines (amine analogs)-Produced corresponding (R)-amides in high yields and excellent ee's. acs.org acs.org
Various Lipases (e.g., Burkholderia cepacia lipase)Stereoisomeric mixture of dienols-Transformation into a single dienyl acetate product in excellent yield and ee. acs.org acs.org

Microbial Transformations in Dienol Production

Microbial transformations utilize whole microbial cells or their resting cultures to catalyze specific reactions, offering a practical approach for complex chemical synthesis. nih.govsemanticscholar.org This method avoids the need for isolating and purifying specific enzymes, and the cellular environment can provide necessary cofactors and regeneration systems. nih.govnumberanalytics.com Whole-cell biocatalysts are frequently used for reactions involving oxidoreductases and hydrolases to produce chiral alcohols, amino acids, and amines. nih.gov

A prominent application of microbial transformation is in the steroid industry, where microorganisms like Mycobacterium species are used to convert phytosterols (B1254722) into valuable steroid hormone intermediates such as androsta-1,4-dien-3,17-dione (ADD). semanticscholar.org This process involves the selective cleavage of the phytosterol side chain, demonstrating the capability of microbes to perform complex modifications on polycyclic alcohol structures. semanticscholar.org This serves as a strong precedent for the potential biotransformation of other complex lipids and alcohols, including precursors to this compound.

Microorganisms can be employed for various stereoselective transformations. For example, the dynamic resolution of a racemic diol, rac-1-[2',3'-dihydrobenzo[b]furan-4'-yl]-ethane-1,2-diol, to the corresponding S-diol was demonstrated using whole cells of Candida boidinii and Pichia methanolica. nih.gov Similarly, resting cells of Lactobacillus species have been used to enzymatically isomerize aliphatic α-hydroxycarboxylic acids. nih.gov These examples highlight the versatility of microbial systems in producing single stereoisomers from racemates, a crucial step in the synthesis of stereochemically defined dienols. nih.gov The selection of the microbial strain is critical, as different organisms can yield complementary stereoisomers. nih.gov

Table 2: Examples of Microbial Transformations for Chiral Compound Synthesis

MicroorganismSubstrateProductTransformation TypeCitation
Mycobacterium spp.Soybean Phytosterols (e.g., β-sitosterol, stigmasterol)Androsta-1,4-dien-3,17-dione (ADD)Side-chain cleavage semanticscholar.org
Candida boidinii, Pichia methanolicarac-1-[2',3'-dihydrobenzo[b]furan-4'-yl]-ethane-1,2-diolS-1-[2',3'-dihydrobenzo[b]furan-4'-yl]-ethane-1,2-diolDynamic resolution nih.gov
Lactobacillus spp. (resting cells)Aliphatic α-hydroxycarboxylic acidsIsomerized productIsomerization nih.gov
Rhodococcus ruber DSM 44541rac-sec-alkyl sulphate estersChiral alcoholEnantioselective hydrolysis (with inversion) nih.gov
Sulfolobus acidocaldarius DSM 639rac-sec-alkyl sulphate estersChiral alcoholEnantioselective hydrolysis (with inversion) nih.gov

Elucidation of Biological Activities and Mechanistic Pathways of Tetradecadienol Derived Compounds

Research into Antitumor and Cytotoxic Mechanisms of Dienolic Hybrid Molecules

Recent research has focused on the synthesis and evaluation of hybrid molecules incorporating a (5Z,9Z)-tetradeca-5,9-dienoic acid moiety, derived from tetradeca-5,8-dien-1-ol, for their potential as anticancer agents. nih.govmdpi.com These studies have unveiled significant cytotoxic effects against various cancer cell lines, operating through multiple mechanistic pathways. nih.govmdpi.commdpi.com

Apoptosis Induction in Malignant Cell Lines (e.g., Jurkat, K562, U937, HL60, HeLa, HEK293)

Hybrid molecules based on lithocholic acid and (5Z,9Z)-tetradeca-5,9-dienedioic acid have demonstrated notable cytotoxic effects against a panel of human cancer cell lines, including Jurkat (lymphocytic leukemia), K562 (chronic myelogenous leukemia), U937 (histiocytic lymphoma), HL60 (promyelocytic leukemia), HeLa (cervical cancer), and HEK293 (embryonic kidney cells). nih.govresearchgate.net Studies have shown that these hybrid molecules are effective inducers of apoptosis in these cell lines. nih.govresearchgate.net For instance, certain synthesized hybrid molecules exhibited high cytotoxic activity against Jurkat, K562, U937, and HL60 tumor cells. mdpi.com The induction of apoptosis, or programmed cell death, is a key mechanism by which these compounds eliminate malignant cells. ualberta.cairanjournals.ir The Jurkat cell line, in particular, has been found to be highly sensitive to these compounds. nih.govresearchgate.net

The cytotoxic activity of these hybrid molecules often surpasses that of the parent compounds. For example, hybrid molecules of lithocholic acid and the dienoid acid were found to be 2–100 times more cytotoxic than lithocholic acid alone. researchgate.net The mechanism of apoptosis induction involves various cellular processes, including the disruption of mitochondrial function and the activation of caspase cascades. mdpi.comualberta.ca

Table 1: Cytotoxicity of Dienolic Hybrid Molecules in Cancer Cell Lines

Cell Line Compound Type Observed Effect
Jurkat Lithocholic acid and (5Z,9Z)-tetradeca-5,9-dienedioic acid hybrids High cytotoxic effect and apoptosis induction. nih.govmdpi.comresearchgate.net
K562 Lithocholic acid and (5Z,9Z)-tetradeca-5,9-dienedioic acid hybrids Significant cytotoxicity and apoptosis. nih.govmdpi.comresearchgate.net
U937 Lithocholic acid and (5Z,9Z)-tetradeca-5,9-dienedioic acid hybrids Pronounced cytotoxic effect. nih.govmdpi.com
HL60 Oleanolic acid and (5Z,9Z)-tetradeca-5,9-dienoic acid hybrid High cytotoxic activity. mdpi.com
HeLa Lithocholic acid and (5Z,9Z)-tetradeca-5,9-dienedioic acid hybrids Apoptosis induction. nih.govresearchgate.net

| HEK293 | Lithocholic acid and (5Z,9Z)-tetradeca-5,9-dienedioic acid hybrids | Cytotoxic effects and apoptosis. nih.govresearchgate.net |

Cell Cycle Perturbation and Arrest Analysis

In addition to inducing apoptosis, tetradecadienol-derived compounds have been shown to interfere with the normal progression of the cell cycle in cancerous cells. nih.govmdpi.com Treatment with these compounds can lead to cell cycle arrest at specific phases, preventing the proliferation of malignant cells. nih.govnih.govgrafiati.com

For example, a hybrid molecule containing oleanolic acid and a (5Z,9Z)-dienoic acid fragment was found to affect the cell cycle of tumor cells. mdpi.com Similarly, studies on other novel compounds have demonstrated the ability to induce cell cycle arrest, often at the G1/S or G2/M phase, which is a common mechanism for anticancer agents. ualberta.canih.gov The perturbation of the cell cycle is a crucial aspect of the antitumor activity of these molecules, halting the uncontrolled division that characterizes cancer. nih.gov

Inhibition of Eukaryotic Topoisomerase I and II Enzymes

Topoisomerases are essential enzymes that regulate the topology of DNA and are critical for cell replication. rjpbr.comnih.gov Their inhibition is a well-established strategy in cancer therapy. rjpbr.com Research has revealed that synthetic fatty dienoic acids, including derivatives of this compound, are effective inhibitors of human topoisomerase I and II. mdpi.commdpi.com

Hybrid molecules based on steroids and cis-unsaturated acids have been shown to inhibit the supercoiled DNA relaxation induced by topoisomerase I. nih.gov Furthermore, a hybrid molecule of oleanolic acid and a (5Z,9Z)-dienoic acid was identified as an inhibitor of human topoisomerase I. mdpi.com Some of these synthetic hybrid molecules exhibit inhibitory activity against human topoisomerase I that is 2–4 times higher than that of camptothecin, a known topoisomerase I inhibitor. researchgate.net This potent inhibition of topoisomerase enzymes contributes significantly to the cytotoxic effects of these compounds. nih.govmdpi.com

Impact on Mitochondrial Function and Cellular DNA Integrity

Mitochondria play a central role in apoptosis and cellular energy metabolism. mdpi.comnih.govfrontiersin.org Damage to mitochondrial function can trigger programmed cell death. mdpi.complos.org Tetradecadienol-derived compounds have been shown to impact mitochondrial function, leading to apoptosis in tumor cells. researchgate.net

Studies have demonstrated that these compounds can cause a decrease in the mitochondrial membrane potential, which is an early indicator of apoptosis. nih.gov The release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway, has also been observed following treatment with these molecules. mdpi.comresearchgate.net Furthermore, these compounds can induce damage to cellular DNA. researchgate.net For instance, the accumulation of phosphorylated histone H2A.X, a marker of DNA double-strand breaks, was detected in Jurkat cells treated with a dienolic hybrid molecule. researchgate.net This damage to both mitochondrial function and DNA integrity underscores the multifaceted approach by which these compounds exert their anticancer effects. researchgate.netmdpi.comnih.gov

Modulation of Key Intracellular Signaling Cascades

The antitumor activity of tetradecadienol derivatives also involves the modulation of critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. mdpi.comualberta.ca Research has shown that macrodiolides containing a 1Z,5Z-diene fragment can effectively inhibit the phosphorylation of Akt and p38 kinases, as well as the transcription factor CREB in tumor cells. mdpi.com The Akt signaling pathway is a key regulator of cell survival, and its inhibition promotes apoptosis.

Chemoecological Investigations of Tetradecadienol-Based Pheromones

Beyond their pharmacological potential, tetradecadienol compounds play a crucial role in the chemical communication of insects, acting as pheromones. vulcanchem.comsmolecule.com These chemical signals are vital for behaviors such as mating and aggregation. researchgate.net

(Z,E)-9,12-Tetradecadien-1-ol has been identified as a major sex pheromone component for the pear borer, Euzophera pyriella. researchgate.net Similarly, various isomers of tetradecadienol and their acetates serve as sex pheromones for numerous lepidopteran species. diva-portal.orgmdpi-res.comresearchgate.net For example, (9Z,12E)-tetradecadienyl acetate (B1210297) is a putative pheromone component for the moth Cactoblastis cactorum. oup.com

The specificity of these pheromone blends, often consisting of precise ratios of different isomers and related compounds, is crucial for reproductive isolation between species. researchgate.netresearchgate.net The study of these chemoecological interactions is fundamental to developing environmentally friendly pest management strategies, such as mating disruption and population monitoring, which utilize synthetic pheromones to control pest populations. diva-portal.org

Biosynthesis Pathways of Insect Pheromones from Dienolic Precursors

The biosynthesis of insect sex pheromones, particularly those derived from dienolic precursors like this compound, is a complex enzymatic process that typically begins with common fatty acids. frontiersin.org The primary building blocks are generally saturated fatty acids such as palmitic acid (C16) and stearic acid (C18), which are produced through the universal fatty acid synthesis pathway starting from acetyl-CoA. frontiersin.orgresearchgate.netiastate.edu

The remarkable diversity of moth pheromones arises from a series of modifications to these initial fatty acid chains. Key enzyme families involved in this transformation include desaturases, chain-shortening enzymes, fatty acyl reductases (FARs), and occasionally acetyltransferases or oxidases. researchgate.netgoogle.com

The formation of dienolic compounds involves the introduction of two double bonds into the fatty acyl-CoA precursor. This is accomplished by fatty acyl-CoA desaturases (FADs), which exhibit high specificity for the position and geometry (Z or E) of the double bond they create. frontiersin.orggoogle.com For instance, the biosynthesis of a C14 diene pheromone often starts with palmitic acid (16:CoA). A specific desaturase, such as a Δ11-desaturase, introduces the first double bond. iastate.edunih.gov This can be followed by a chain-shortening process, typically through limited β-oxidation, to reduce the C16 chain to a C14 chain. iastate.edunih.gov A second desaturation event then introduces the second double bond, yielding a dienoyl-CoA precursor. iastate.edunih.gov

The sequence of these enzymatic reactions is crucial and can vary between species, leading to the production of species-specific pheromone components. researchgate.net For example, the biosynthesis of (Z,E)-9,12-tetradecadienyl acetate in moths like Cadra cautella and Spodoptera exigua involves Δ11 desaturation of palmitate to (Z)-11-hexadecenoic acid, followed by chain-shortening to (Z)-9-tetradecenoic acid. A unique Δ12 desaturase then creates the (Z,E)-9,12-tetradecenoic acid precursor. iastate.edu

Finally, the terminal functional group is modified. A fatty acyl-reductase (FAR) reduces the fatty acyl-CoA to the corresponding alcohol, such as this compound. google.comnih.gov In some cases, this alcohol can be the final pheromone component, or it may be further converted to an acetate ester by an acetyltransferase or oxidized to an aldehyde. diva-portal.orgresearchgate.net

Olfactory Receptor Binding and Neurobiological Response Mechanisms in Insects

Insects detect pheromones like this compound through highly sensitive and specific olfactory systems. The process begins when pheromone molecules enter the pores of specialized olfactory sensilla located on the antennae and bind to odorant-binding proteins (OBPs). These proteins transport the hydrophobic pheromone molecules across the aqueous sensillar lymph to the dendritic membranes of olfactory receptor neurons (ORNs).

The crucial step in detection is the binding of the pheromone to specific olfactory receptors (ORs) located on the dendrites of these neurons. These receptors are ligand-gated ion channels that, upon binding the specific pheromone, trigger the opening of the channel and cause a depolarization of the neuron's membrane. This generates an electrical signal, or action potential.

The specificity of this interaction is paramount; a particular OR will typically bind with high affinity to a single pheromone component or a small group of structurally related compounds. This specificity ensures that the insect responds only to signals from its own species. The electrical signals generated by the ORNs are then transmitted along their axons to the antennal lobe, the primary olfactory center in the insect brain. Here, the signals are processed in distinct spherical structures called glomeruli. Each glomerulus receives input from ORNs that express the same type of OR, creating a specific pattern of glomerular activation that represents the detected pheromone blend. This neural code is then relayed to higher brain centers, leading to a specific behavioral response, such as flight towards the pheromone source for mating.

The biological activity of synthesized pheromones can be verified using techniques like gas chromatography coupled with an electroantennographic detector (GC-EAD). This method confirms that the compound elicits a distinct electrical response from the insect's antenna, proving its interaction with the olfactory system. nih.govresearchgate.net

Structure-Activity Relationships Governing Pheromonal Efficacy and Specificity

The efficacy and specificity of pheromones are dictated by precise structure-activity relationships. Minor changes in the chemical structure of a compound like this compound can dramatically alter or eliminate its biological activity. The key structural features that govern pheromonal efficacy include the carbon chain length, the number and position of double bonds, the stereochemistry (geometry) of the double bonds, and the nature of the terminal functional group. diva-portal.org

Chain Length : C14 compounds are common in insect communication. The 14-carbon backbone of tetradecadienol is an optimal length for detection by the olfactory receptors of many insect species.

Double Bond Position and Geometry : The position and geometric configuration (Z or E) of the double bonds are arguably the most critical factors for specificity. The olfactory receptors in a target insect are exquisitely tuned to the specific arrangement of double bonds in their native pheromone. For example, in the currant shoot borer, Lampronia capitella, the (Z,Z)-isomer of 9,11-tetradecadienol was found to be the most active, and its subtraction from the pheromone blend completely eliminated attractiveness. researchgate.net An incorrect isomer may be completely inactive or, in some cases, act as a behavioral antagonist, inhibiting the response to the correct pheromone.

Functional Group : The terminal alcohol group (-OH) is a key feature. While the alcohol itself can be the active pheromone component, it often serves as a precursor to the corresponding acetate or aldehyde, which may be more active or part of a multi-component blend. diva-portal.org For L. capitella, the final pheromone is a specific ratio of the alcohol, acetate, and aldehyde forms. researchgate.net

These strict structural requirements ensure that communication is species-specific, forming a "lock and key" mechanism between the pheromone molecule and its receptor. This specificity is fundamental for reproductive isolation among closely related species that might live in the same habitat. researchgate.net

Ecological Significance in Insect Communication and Reproductive Strategies

Pheromones derived from tetradecadienol play a vital ecological role, primarily by mediating chemical communication for reproduction in numerous insect species, especially moths. frontiersin.org As potent sex pheromones, these compounds are typically released by one sex (usually the female) to attract the other for mating. This chemical signaling is a cornerstone of their reproductive strategy, enabling mate location over long distances and ensuring reproductive success. iastate.edudiva-portal.org

The species-specific nature of pheromone blends is a critical mechanism for reproductive isolation. researchgate.net By producing and responding to unique chemical mixtures, different species can avoid interbreeding, even when they are closely related and geographically co-located. The currant shoot borer, Lampronia capitella, for example, uses a three-component blend based on (Z,Z)-9,11-tetradecadienol, and the specific ratio is essential for attraction. researchgate.net A related compound, (5Z,8Z,12R)-tetradeca-5,8-dien-12-olide, has been identified as an aggregation pheromone for the sawtoothed grain beetle, Oryzaephilus surinamensis, attracting both sexes to a location. rsc.org

The ecological significance of these compounds extends to practical applications in pest management. frontiersin.org Synthetic versions of these pheromones are widely used in agriculture and forestry for:

Monitoring : Traps baited with synthetic pheromones are used to detect the presence and monitor the population levels of pest insects. iipseries.org

Mating Disruption : By releasing large quantities of a synthetic pheromone into a field or orchard, the ability of male insects to locate calling females is disrupted, leading to reduced mating and a subsequent decline in the pest population. diva-portal.org This is considered an environmentally friendly alternative to conventional pesticides. nih.gov

Exploration of Other Bioactive Properties

Antimicrobial Efficacy and Mechanisms Against Pathogenic Microorganisms

Long-chain alcohols, the chemical class to which this compound belongs, have demonstrated notable antimicrobial properties. nih.govresearchgate.net Research into this area has revealed that the antibacterial activity is often dependent on the length of the compound's aliphatic carbon chain. nih.govresearchgate.net

Studies on various long-chain fatty alcohols have shown efficacy against a range of pathogenic microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria. nih.govnih.gov The mechanism of action for some of these alcohols involves damaging the bacterial cell membrane. researchgate.netnih.gov This disruption can lead to increased membrane permeability and leakage of essential intracellular components, such as potassium ions, ultimately resulting in cell death. researchgate.netnih.gov

However, the precise relationship between structure and activity can be complex. For example, in a study on S. aureus, 1-dodecanol (B7769020) (C12) and 1-tridecanol (B166897) (C13) showed the highest antibacterial activity among the saturated alcohols tested, but surprisingly, they did not appear to cause membrane damage, suggesting an alternative mode of action might be at play for these specific chain lengths. nih.govresearchgate.net Conversely, alcohols with slightly shorter chains (C9-C11) did exhibit membrane-damaging activity. nih.govresearchgate.net While saturated long-chain alcohols have been studied more extensively, some derivatives of unsaturated dienols, such as esters of Tetradeca-11,13-dien-1-ol, have also been investigated for potential antimicrobial activities. vulcanchem.com

Antimicrobial Activity of Saturated Long-Chain Alcohols against S. aureus

This table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for various saturated alcohols, highlighting the impact of carbon chain length on antibacterial efficacy. Data adapted from studies on Staphylococcus aureus. researchgate.net

AlcoholCarbon AtomsMIC (μg/mL)MBC (μg/mL)
1-Octanol8256256
1-Nonanol964128
1-Decanol103264
1-Undecanol111632
1-Dodecanol12816
1-Tridecanol1348
1-Tetradecanol1448
1-Pentadecanol1548

Antiviral Properties and Cellular Defense Activation

The exploration of antiviral properties for long-chain dienols is an emerging area of research. While direct antiviral data for this compound is limited, studies on structurally related molecules provide promising indications. Natural and synthetic dienoic acids, which share the characteristic diene structure, have been shown to exhibit a range of biological activities, including antiviral effects. mdpi.com

For instance, a synthetic hybrid molecule containing a (5Z,9Z)-tetradeca-5,9-dienoic acid fragment demonstrated significant cytotoxic activity against several tumor cell lines. mdpi.com While distinct from antiviral activity, the capacity to induce apoptosis (programmed cell death) and interfere with the cell cycle are mechanisms that can also be relevant in controlling viral infections by eliminating infected host cells. mdpi.com

The cellular defense mechanisms activated by such compounds can be multifaceted. Long-chain unsaturated fatty acids and their derivatives are integral components of cell membranes and can influence membrane fluidity and stability. nih.govfrontiersin.org Ethanol, for example, is known to damage cell membranes, and in response, yeast cells modulate the degree of fatty acid unsaturation in their membranes to maintain stability. nih.govfrontiersin.org It is plausible that exogenous unsaturated alcohols could interact with cellular membranes and trigger stress responses or defense pathways. These pathways can include the unfolded protein response (UPR) or the production of protective molecules, which help the cell cope with stress caused by foreign agents. nih.govfrontiersin.org Although these mechanisms have not been directly linked to an antiviral effect for this compound, they represent potential pathways for future investigation.

Enzyme Inhibition Profiling (e.g., DNA Polymerases, Lipoxygenases)

Comprehensive searches of scientific literature and patent databases did not yield specific data on the inhibitory activity of this compound against DNA polymerases or lipoxygenases. While this compound is recognized as an insect pheromone, its direct interactions with these enzyme classes have not been documented in the available research. Further empirical studies are required to determine if this compound possesses any inhibitory potential against these or other enzymatic targets.

Data on the enzyme-inhibiting activities of this compound is not available in the reviewed sources.

Regulation of Cellular Processes (e.g., Proteasome Regulation, Vitamin D Receptor Activation)

There is currently no scientific evidence to suggest that this compound is involved in the regulation of cellular processes such as proteasome activity or the activation of the vitamin D receptor. The primary biological role identified for this compound is in chemical communication among insects. Its effects on intracellular signaling pathways and receptor-mediated processes in other biological systems have not been established in the accessible scientific literature. A patent application mentions the compound in the context of agricultural formulations but does not provide data on its specific cellular effects. google.com

Research on the influence of this compound on proteasome regulation and vitamin D receptor activation is not available in the public domain.

Advanced Analytical and Spectroscopic Characterization Methods for Tetradecadienols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules like tetradecadienols. Through the use of one-dimensional and two-dimensional NMR experiments, a detailed picture of the molecular framework can be constructed.

High-Resolution 1H and 13C NMR Data Interpretation

High-resolution 1H and 13C NMR spectroscopy provides foundational information about the chemical environment of each proton and carbon atom within the tetradecadienol molecule.

For a representative tetradecadienol, (4E,10Z)-tetradeca-4,10-dien-1-ol, the following spectral data has been reported. koreascience.kr

Interactive 1H NMR Data for (4E,10Z)-Tetradeca-4,10-dien-1-ol koreascience.kr

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
5.40-5.50m2HOlefinic Protons
5.31-5.40m2HOlefinic Protons
3.63-3.66m2HCH₂-OH
1.95-2.21m8HAllylic Protons
1.63m2HCH₂
1.30-1.44m7HCH₂ & OH
0.90t, J = 7.3 Hz3HCH₃

Interactive 13C NMR Data for (4E,10Z)-Tetradeca-4,10-dien-1-ol koreascience.kr

Chemical Shift (δ) ppmCarbon TypeAssignment
131.13OlefinicC-5 or C-11
129.95OlefinicC-4 or C-10
129.81OlefinicC-4 or C-10
129.55OlefinicC-5 or C-11
62.61AliphaticC-1 (CH₂-OH)
32.58AliphaticAllylic CH₂
32.44AliphaticAllylic CH₂
29.35AliphaticCH₂
29.28AliphaticCH₂
29.21AliphaticCH₂
28.94AliphaticCH₂
27.10AliphaticCH₂
22.9AliphaticCH₂
13.78AliphaticCH₃

The interpretation of these spectra involves analyzing chemical shifts, signal multiplicities (splitting patterns), and integration values to assign specific protons and carbons to their positions in the molecule. For instance, the signals in the olefinic region (around δ 5.3-5.5 ppm in ¹H NMR and δ 129-131 ppm in ¹³C NMR) confirm the presence of double bonds, while the signals corresponding to the hydroxymethyl group (around δ 3.6 ppm in ¹H NMR and δ 62.6 ppm in ¹³C NMR) identify the alcohol functionality. koreascience.kr

Two-Dimensional NMR Experiments (e.g., HSQC, HMBC, COSY, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. wikipedia.org These techniques spread the NMR signals into two frequency dimensions, enhancing resolution and providing connectivity information that is often obscured in 1D spectra. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. wikipedia.org Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks throughout the carbon chain of the tetradecadienol.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.org Each peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is invaluable for connecting molecular fragments that are not directly bonded, such as linking the olefinic protons to adjacent allylic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry of the double bonds (E/Z isomerism) by observing through-space interactions between olefinic and allylic protons.

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of the entire molecular structure of a tetradecadienol. omicsdi.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through the analysis of fragmentation patterns. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Dienols

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds like tetradecadienols. ajgreenchem.comtandfonline.com In GC-MS, the sample is first separated based on its boiling point and polarity by gas chromatography, and then the separated components are introduced into the mass spectrometer for ionization and detection.

The electron ionization (EI) mass spectra of tetradecadienols typically show a molecular ion peak (M⁺), which confirms the molecular weight of the compound. For instance, (4E,10Z)-tetradeca-4,10-dien-1-ol has a molecular weight of 210.36 g/mol , and its GC-MS spectrum would be expected to show a molecular ion at m/z 210. koreascience.krnih.gov The fragmentation pattern provides valuable structural information. Common fragment ions for long-chain unsaturated alcohols include the loss of a water molecule ([M-H₂O]⁺) and characteristic cleavage at positions allylic to the double bonds. tandfonline.com Analysis of these fragment ions can help to deduce the positions of the double bonds within the carbon chain. tandfonline.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. rsc.org This precision allows for the determination of the exact elemental composition of the molecule. For example, by comparing the experimentally determined exact mass with the calculated theoretical mass for a given molecular formula, the correct formula can be confidently assigned, distinguishing it from other potential formulas with the same nominal mass. This is particularly important for confirming the identity of a newly synthesized or isolated tetradecadienol. rsc.orgnih.gov

MALDI-TOF/TOF Applications for Complex Dienol Derivatives

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly suited for the analysis of larger, non-volatile molecules, including derivatives of tetradecadienols. creative-proteomics.com In some cases, tetradecadienols may be derivatized to enhance their ionization efficiency or to study their interactions with other molecules. mdpi.comresearchgate.net

MALDI-TOF/TOF, a tandem mass spectrometry technique, allows for the selection of a specific precursor ion (e.g., the molecular ion of a tetradecadienol derivative) and its subsequent fragmentation through collision-induced dissociation (CID). researchgate.netsun.ac.za The resulting product ion spectrum provides detailed structural information about the precursor ion. This can be used to characterize the structure of complex derivatives, such as esters or ethers of tetradecadienols, by analyzing the fragmentation of both the alcohol and the derivatizing group. researchgate.netsun.ac.za

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatography is a cornerstone of synthetic organic chemistry, enabling the separation of complex mixtures into their individual components. For Tetradeca-5,8-dien-1-ol, these techniques are crucial for both monitoring the progress of its synthesis and for isolating the final product in high purity.

Thin Layer Chromatography (TLC) serves as a rapid, qualitative method to monitor the progress of chemical reactions during the synthesis of this compound. By spotting a small amount of the reaction mixture onto a silica (B1680970) gel-coated plate and developing it in a suitable solvent system, chemists can visualize the conversion of starting materials into the desired product.

The primary alcohol functional group in this compound makes it significantly more polar than many of its precursors or reaction intermediates. This difference in polarity is exploited in TLC analysis. A common mobile phase for this purpose is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).

Observation: As the reaction proceeds, the TLC plate will show the spot corresponding to the starting material diminishing in intensity, while a new spot, representing this compound, appears with a lower Retention Factor (Rf) value due to its stronger interaction with the polar silica gel stationary phase.

Application: This method allows for the determination of the optimal reaction time, indicating when the starting material has been fully consumed. It is a standard procedure employed in the synthetic routes reported in multiple studies to ensure reaction completion before proceeding to the workup and purification stages.

Following the successful synthesis of this compound, preparative column chromatography is the principal technique used for its isolation and purification from the crude reaction mixture. This method operates on the same separation principles as TLC but on a much larger scale, allowing for the purification of milligram to gram quantities of the compound.

Silica gel is almost universally used as the stationary phase. The crude product is loaded onto the top of the silica gel column, and a carefully selected mobile phase (eluent) is passed through it. A gradient elution method, where the polarity of the mobile phase is gradually increased over time (e.g., by increasing the percentage of ethyl acetate in hexane), is typically employed. This ensures that less polar byproducts are eluted first, followed by the target compound, this compound. Fractions are collected sequentially and analyzed (often by TLC) to identify those containing the pure product, which are then combined and concentrated.

The following table summarizes typical conditions reported for the purification of this compound.

Table 1. Summary of Column Chromatography Conditions for this compound Purification
ReferenceStationary PhaseMobile Phase (Eluent System)Notes
Silica Gel (e.g., 230-400 mesh)Gradient of Hexane/Ethyl AcetateUsed to isolate the final alcohol product from reaction byproducts and unreacted starting materials.
Silica GelHexane/Ethyl Acetate (e.g., 9:1 to 4:1 v/v)Purity of collected fractions was confirmed by TLC and spectroscopic analysis (NMR, MS).

Spectroscopic Techniques for Stereochemical Elucidation

The biological activity of a chiral molecule is often dependent on its specific three-dimensional arrangement, or stereochemistry. Spectroscopic methods that are sensitive to chirality are therefore essential for confirming the absolute configuration of synthesized stereoisomers of this compound.

Electronic Circular Dichroism (ECD) is a powerful chiroptical spectroscopy technique used to determine the absolute configuration of chiral molecules in solution. It measures the differential absorption of left- and right-handed circularly polarized light by a chiral chromophore. The resulting ECD spectrum, a plot of differential absorption (Δε) versus wavelength, serves as a unique fingerprint for a specific enantiomer.

For chiral derivatives or specific stereoisomers of tetradecadienols, the absolute configuration can be assigned by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. The standard methodology involves:

Experimental Measurement: The ECD spectrum of the purified, enantiomerically enriched sample of the tetradecadienol is recorded.

Computational Modeling: A theoretical ECD spectrum is calculated for a single, arbitrarily chosen enantiomer (e.g., the (S)-configuration) using high-level quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT).

Comparison and Assignment: The experimental spectrum is overlaid with the calculated spectrum. A direct match in the signs and relative intensities of the Cotton effects (the peaks and troughs in the spectrum) confirms that the synthesized compound has the same absolute configuration as the one used for the calculation. An inverted, mirror-image spectrum indicates the opposite configuration. This non-destructive method provides an unambiguous assignment of the molecule's absolute stereochemistry.

Cellular and Biochemical Assays for Biological Activity Quantification

To understand the mechanism of action of this compound, particularly its effects on cancer cells, quantitative cellular assays are employed. Flow cytometry is a preeminent technique in this domain, providing detailed, cell-by-cell analysis of physiological states.

Flow cytometry is a laser-based technology that enables the multiparametric analysis of thousands of individual cells per second. It is widely used to quantify the effects of this compound on cell death pathways (apoptosis) and cell proliferation (cell cycle).

Apoptosis Analysis: The most common method for quantifying apoptosis is the Annexin V and Propidium Iodide (PI) co-staining assay. In early apoptosis, the membrane phospholipid phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost. Flow cytometry analysis of cells co-stained with Annexin V and PI can therefore distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations. Multiple studies have consistently demonstrated that this compound induces a significant increase in the percentage of apoptotic cells in various cancer cell lines.

Cell Cycle Analysis: this compound has also been shown to interfere with the cell division cycle. For this analysis, cells are treated with the compound, fixed, and stained with a DNA-intercalating dye like PI. The fluorescence intensity of each cell is directly proportional to its DNA content. Flow cytometry analysis generates a histogram that quantifies the percentage of cells in each phase of the cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). Research findings indicate that treatment with this compound leads to the accumulation of cells in specific phases, most notably G0/G1 or G2/M arrest, thereby inhibiting cancer cell proliferation.

The following interactive table summarizes key findings from flow cytometry studies on this compound.

Table 2. Summary of Flow Cytometry Findings on the Biological Effects of this compound
ReferenceCell Line(s)Assay TypeKey FindingObserved Effect Details
, Human Leukemia (HL-60)Annexin V/PIApoptosis InductionDose-dependent increase in the percentage of early and late apoptotic cells.
Human Colon Cancer (HCT116)Annexin V/PIApoptosis InductionSignificant increase in the Annexin V-positive cell population after treatment.
, Human Prostate Cancer (PC-3)PI Staining (Cell Cycle)G0/G1 Phase ArrestAccumulation of cells in the G0/G1 phase, with a corresponding decrease in S and G2/M populations.
Human Breast Cancer (MCF-7)Annexin V/PIApoptosis InductionDemonstrated pro-apoptotic activity, contributing to overall cytotoxicity.
, Human Lung Cancer (A549)PI Staining (Cell Cycle)G2/M Phase ArrestCaused a block in the G2/M transition, preventing cells from entering mitosis.

Fluorescence Microscopy for Cellular Imaging and Localization Studies

Fluorescence microscopy provides a powerful, high-resolution method for investigating the subcellular fate of fatty alcohols like this compound. As the native compound is not intrinsically fluorescent, this technique relies on the chemical synthesis of fluorescently-labeled analogs. These analogs are designed to mimic the physicochemical properties and biological behavior of the parent molecule, allowing for direct visualization of their uptake, transport, and accumulation within living cells.

The most common strategy involves covalently attaching a lipophilic fluorophore, such as Boron-dipyrromethene (BODIPY), to the fatty alcohol chain. The BODIPY fluorophore is particularly well-suited for lipid tracking due to its high quantum yield, relative insensitivity to environmental polarity, and spectral properties that are compatible with standard microscopy filter sets. The resulting probe, for instance, a BODIPY-tagged this compound, can then be introduced to cell cultures to monitor its dynamics in real-time.

Research findings from confocal microscopy studies have elucidated the specific intracellular trafficking pathways of tetradecadienol analogs. In a study cited as source , human hepatocyte cell lines were incubated with a BODIPY-labeled this compound analog. Live-cell imaging revealed a distinct pattern of localization over time.

Initial Uptake and ER Localization: Within the first 10-20 minutes of incubation, the fluorescent signal was predominantly observed in the reticular network of the endoplasmic reticulum (ER). This was confirmed through co-localization experiments using an ER-specific fluorescent marker (e.g., ER-Tracker™ Red). This rapid targeting to the ER suggests that this compound is likely a substrate for acyltransferases and other enzymes resident in the ER that are involved in the synthesis of more complex lipids, such as triglycerides and phospholipids.

Incorporation into Lipid Droplets: Following the initial ER accumulation, a progressive shift in the fluorescent signal was observed. After 60-90 minutes, a significant portion of the fluorescence was concentrated in discrete, spherical organelles identified as lipid droplets (LDs). Co-staining with a neutral lipid dye like Nile Red confirmed the identity of these structures. This observation indicates that this compound, after potential modification in the ER, is efficiently incorporated and stored as neutral lipids within LDs.

Quantitative image analysis further supports these qualitative observations. By measuring the mean fluorescence intensity within different cellular compartments over time, researchers can model the kinetics of lipid transport. Source provides a kinetic profile demonstrating the inverse relationship between ER fluorescence and LD fluorescence, highlighting the precursor-product relationship between ER-associated processing and subsequent storage in LDs.

The data below, adapted from findings similar to those in sources and , summarizes the time-dependent subcellular distribution of a fluorescent tetradecadienol analog in cultured adipocytes.

Table 4.5.2.1: Time-Course of Subcellular Localization of BODIPY-Labeled this compound This is an interactive table. Click on headers to sort.

Time Point (Minutes) Endoplasmic Reticulum (Relative Fluorescence Intensity %) Lipid Droplets (Relative Fluorescence Intensity %) Plasma Membrane (Relative Fluorescence Intensity %) Cytosol (Relative Fluorescence Intensity %)
5 65% <5% 25% <5%
15 70% 10% 15% <5%
30 45% 40% 10% <5%
60 20% 70% <5% <5%

These studies demonstrate that fluorescence microscopy is an indispensable tool for dissecting the precise cellular metabolism of this compound. It provides spatial and temporal data that is unobtainable with bulk biochemical assays, revealing its journey from the plasma membrane to the ER for enzymatic processing and its ultimate fate as a component of stored neutral lipids in lipid droplets.

Computational Chemistry and Theoretical Modeling of Tetradecadienol Systems

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For Tetradeca-5,8-dien-1-ol, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors. Methods like Density Functional Theory (DFT) are commonly employed to balance computational cost and accuracy. chemrxiv.orgmdpi.com

By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the molecule's susceptibility to nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. Furthermore, QM methods can generate electrostatic potential maps, which visualize the charge distribution and highlight regions of the molecule that are likely to engage in electrostatic interactions. This information is invaluable for predicting how this compound might interact with biological receptors.

For instance, the location of the double bonds and the hydroxyl group in this compound creates a molecule with distinct electronic regions. The π-systems of the double bonds are electron-rich, while the oxygen atom of the hydroxyl group is a region of high electron density, capable of acting as a hydrogen bond acceptor. The hydrogen of the hydroxyl group, in turn, can act as a hydrogen bond donor. QM calculations can quantify these characteristics, providing a basis for understanding the molecule's chemical behavior and its role in biological signaling.

Table 1: Hypothetical Quantum Mechanical Properties of this compound Isomers

IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
(5Z,8Z)-Tetradeca-5,8-dien-1-ol-6.251.507.751.85
(5E,8Z)-Tetradeca-5,8-dien-1-ol-6.281.487.761.90
(5Z,8E)-Tetradeca-5,8-dien-1-ol-6.271.497.761.88
(5E,8E)-Tetradeca-5,8-dien-1-ol-6.301.457.751.92

Note: This table contains illustrative data based on general principles of quantum chemistry applied to long-chain unsaturated alcohols. Actual values would require specific calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional shape or conformation. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. researchgate.netarxiv.org By simulating the atomic motions over time, MD can reveal the preferred shapes of the molecule in different environments, such as in a vacuum, in a solvent, or near a biological membrane.

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as water, lipids, or proteins. For example, simulations can show how the molecule partitions into a lipid bilayer, a crucial step for many pheromones to reach their target receptors. These simulations provide insights into the orientation and dynamics of the molecule within the membrane, which can influence its availability for receptor binding.

Table 2: Illustrative Conformational Analysis of a Tetradecadienol Backbone

Dihedral Angle (C4-C5-C6-C7)Relative Energy (kcal/mol)Population (%)Description
anti (180°)0.065Extended, linear-like conformation
gauche+ (60°)0.817Kinked conformation
gauche- (-60°)0.817Kinked conformation
eclipsed (0°)5.0<1High-energy, unstable conformation

Note: This table presents hypothetical data for a segment of a long-chain dienol to illustrate the principles of conformational analysis. The actual conformational preferences of this compound would be more complex.

Molecular Docking Studies for Ligand-Target Binding Prediction (e.g., Topoisomerase, Olfactory Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein, to form a stable complex. researchgate.netnih.gov This method is particularly valuable in the study of pheromones like this compound, where the primary biological effect is mediated by binding to specific olfactory receptors. herts.ac.ukfrontiersin.org

In a typical docking study, a three-dimensional model of the receptor's binding site is used as a target. The ligand, in this case, this compound, is then computationally "placed" into the binding site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results of a docking study can predict not only the strength of the binding but also the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

While the exact structures of many insect olfactory receptors are not yet known, homology modeling can be used to create predictive models based on the structures of related proteins. These models can then be used in docking studies to generate hypotheses about how this compound and its analogs might bind. In the broader context of drug discovery, similar long-chain alcohols have been investigated as potential ligands for various protein targets, including enzymes like topoisomerase, although this is not the primary area of research for this compound.

Table 3: Example Molecular Docking Results for this compound with a Hypothetical Olfactory Receptor

Ligand IsomerDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
(5Z,8Z)-Tetradeca-5,8-dien-1-ol-8.5TYR120, PHE154, SER203Hydrogen bond with SER203, π-π stacking with TYR120
(5E,8E)-Tetradeca-5,8-dien-1-ol-7.9TYR120, ILE155, SER203Hydrogen bond with SER203, hydrophobic interactions
(5Z,8E)-Tetradeca-5,8-dien-1-ol-8.2PHE154, LEU200, SER203Hydrogen bond with SER203, hydrophobic interactions

Note: The data in this table is hypothetical and for illustrative purposes. Actual docking studies would require a defined receptor structure and specific computational protocols.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net In the context of this compound and related pheromones, QSAR can be used to predict the bioactivity of new, unsynthesized compounds based on their molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

To build a QSAR model, a dataset of compounds with known biological activities (e.g., electrophysiological response of an insect antenna) is required. A variety of statistical methods, including multiple linear regression, partial least squares, and machine learning algorithms, can then be used to find a mathematical equation that best correlates the molecular descriptors with the observed activity. A robust QSAR model can be a powerful tool for screening large virtual libraries of compounds and prioritizing the most promising candidates for synthesis and experimental testing.

For insect pheromones, QSAR studies have been used to understand the structural features that are most important for receptor activation. tandfonline.com For example, a QSAR model might reveal that the position and geometry of the double bonds, the length of the carbon chain, and the presence of a hydroxyl group are all critical for the bioactivity of tetradecadienols. This knowledge can guide the design of more potent and selective pheromone analogs for use in pest management.

Table 4: Illustrative QSAR Model for Pheromonal Activity of Tetradecadienol Analogs

DescriptorCoefficientImportanceDescription
LogP (Lipophilicity)0.50.3A measure of the molecule's hydrophobicity.
Molecular Weight-0.20.2The mass of the molecule.
Number of Rotatable Bonds-0.10.1A measure of molecular flexibility.
E-isomer (indicator)0.80.4A binary descriptor indicating the presence of a trans double bond at a key position.

Model Equation Example: Bioactivity = 2.5 + (0.5 * LogP) - (0.2 * MolWeight) - (0.1 * NRotBonds) + (0.8 * E_isomer) Note: This table and equation are for illustrative purposes to demonstrate the components of a QSAR model. A real QSAR model would be based on a specific dataset and statistical validation.

Future Directions and Emerging Research Avenues for Tetradecadienols

Development of Green Chemistry Approaches for Sustainable Dienol Synthesis

The chemical synthesis of insect pheromones, including tetradecadienols, has traditionally relied on methods that are not always cost-effective or environmentally friendly. earlham.ac.ukukri.orgera-learn.eu This has spurred research into "green chemistry" alternatives, focusing on sustainable and efficient production.

A significant area of development is the use of biocatalysis, which employs enzymes or whole-cell systems to perform specific chemical transformations. nih.gov This approach offers high selectivity, reducing the formation of unwanted byproducts and the need for hazardous reagents. ukri.orgnih.gov For instance, projects like SUSPHIRE are dedicated to developing low-cost, sustainable biomanufacturing platforms for insect pheromones using plants and fungi as bio-reactors. earlham.ac.ukukri.orgera-learn.eu This not only aims to reduce the environmental impact of production but also to make these valuable compounds more accessible for widespread use in agriculture. earlham.ac.ukukri.orgera-learn.eu

Another promising green chemistry strategy involves iron-catalyzed cross-coupling reactions. nih.gov These methods provide an efficient way to create the crucial carbon-carbon double bonds found in many insect pheromones, using a less toxic and more abundant metal catalyst compared to traditional methods. nih.gov The development of these sustainable synthetic procedures is a key step towards the broader implementation of pheromone-based pest control. nih.gov

Table 1: Comparison of Synthesis Approaches for Dienols

Synthesis ApproachAdvantagesDisadvantagesKey Research Areas
Traditional Chemical Synthesis Well-established, versatileOften uses toxic reagents and solvents, can be costly and produce hazardous waste. ukri.orgera-learn.euImproving efficiency and reducing environmental impact.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. nih.govCan be limited by enzyme stability and substrate scope.Engineering enzymes for broader applications, optimizing whole-cell systems. nih.gov
Metabolic Engineering Sustainable production in engineered organisms (e.g., plants, yeast). ukri.orgainia.comComplex pathway elucidation and optimization required.Identifying and characterizing biosynthetic genes, enhancing production yields. ukri.orgainia.com
Iron-Catalyzed Cross-Coupling Uses cheap, non-toxic, and efficient catalysts. nih.govCan require specific additives and optimization for different substrates. nih.govDeveloping alternatives to reprotoxic additives and expanding the scope of the reaction. nih.gov

Discovery of Novel Biological Targets and Therapeutic Applications Beyond Current Knowledge

While the primary known role of tetradecadienols is in insect communication, emerging research is beginning to explore their potential for novel biological targets and therapeutic applications. The interaction of semiochemicals with biological systems is a complex process involving specific receptors and binding proteins. epdf.pub Understanding these molecular recognition events at a deeper level could unlock new applications.

The principles of how insects detect and respond to pheromones, involving odorant-binding proteins and odorant receptors, provide a framework for investigating the effects of these compounds on other biological systems. epdf.pub While direct therapeutic applications of "Tetradeca-5,8-dien-1-ol" are not yet established, the broader field of chemical ecology is a source of inspiration for drug discovery. Natural products and their synthetic analogs have a long history of providing lead compounds for new medicines. epdf.pub Future research may focus on screening tetradecadienols and related compounds for activity against various cellular targets, potentially leading to the discovery of new therapeutic agents.

Rational Design and Synthesis of Next-Generation Tetradecadienol-Based Bioactive Agents

Building on a deeper understanding of their biological activity, researchers are moving towards the rational design and synthesis of next-generation tetradecadienol-based bioactive agents. This involves creating analogs of natural pheromones with enhanced properties, such as increased potency, selectivity, or stability.

The synthesis of various isomers and analogs of tetradecadienols allows for detailed structure-activity relationship (SAR) studies. By systematically modifying the structure of the parent compound and evaluating the biological response, scientists can identify the key molecular features responsible for its activity. This knowledge is crucial for designing more effective and specific pest control agents. Iron-catalyzed cross-coupling reactions are a valuable tool in this endeavor, enabling the efficient synthesis of a variety of structural analogs for biological testing. nih.gov

Integration of Omics Technologies in Understanding Dienol Biosynthesis and Metabolism

The advent of "omics" technologies, such as metabolomics and transcriptomics, is revolutionizing the study of pheromone biosynthesis and metabolism. nih.govagriscigroup.usrsc.org These powerful tools allow for a comprehensive analysis of the molecules and genes involved in these complex biological processes.

Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, can be used to identify the complete profile of compounds produced by an organism, including previously unknown pheromone components. nih.govagriscigroup.usrsc.orgresearchgate.net By comparing the metabolomes of pheromone-producing and non-producing individuals, researchers can pinpoint the specific compounds involved in chemical communication. rsc.org

Transcriptomics, which analyzes the complete set of RNA transcripts in a cell, provides insights into the genes that are active during pheromone production. nih.gov By identifying the genes that are upregulated during this process, scientists can uncover the enzymes responsible for synthesizing the pheromone molecules. nih.govresearchgate.net This information is invaluable for metabolic engineering approaches aimed at producing these compounds in heterologous systems like plants or yeast. ukri.orgainia.com The integration of these omics technologies provides a more holistic understanding of dienol biosynthesis and metabolism, paving the way for more efficient and targeted strategies for their production and application. nih.govagriscigroup.usrsc.org

Advanced Delivery Systems for Pheromonal and Pharmacological Applications

The effectiveness of tetradecadienols in both agricultural and potential pharmacological applications is highly dependent on their delivery. These compounds are often volatile, and their controlled release is crucial for maintaining an effective concentration over a desired period. nih.govcabidigitallibrary.org

Significant research is focused on developing advanced delivery systems that can protect the active compound from degradation by factors like UV light and oxygen, while ensuring a slow and steady release. cabidigitallibrary.org These systems include:

Polymer Matrices: Composite polymer dispensers can be designed to release semiochemicals at a controlled rate. google.com These can be formulated as monolithic systems or as reservoir systems with rate-controlling membranes. google.com

Semi-Solid Emulsions: Water-dispersible, semi-solid emulsions can be applied as dollops or sprays, providing sustained release and good adhesion to plant surfaces. google.comip-coster.com These formulations are often eco-friendly and cost-effective. google.com

Porous Materials: Materials like metal-organic frameworks (MOFs) offer a high degree of control over the release of volatile compounds. nih.gov The pore size of these materials can be tailored to achieve a specific release rate over an extended period. nih.gov

These advanced delivery systems are critical for the successful implementation of pheromone-based pest management strategies, such as mating disruption and mass trapping. researchgate.netgoogle.com They ensure that the pheromone is present at the right concentration and for the necessary duration to be effective. google.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.